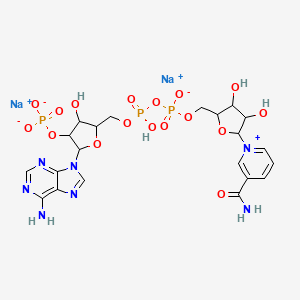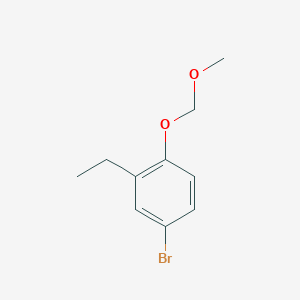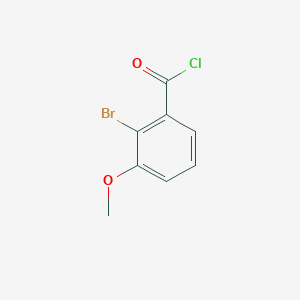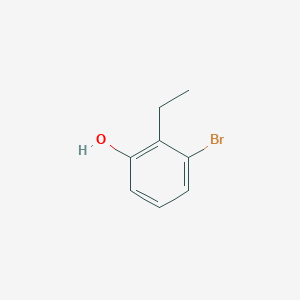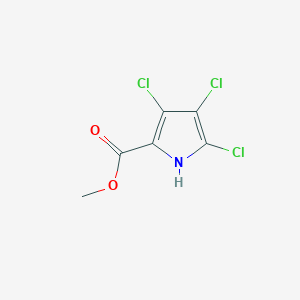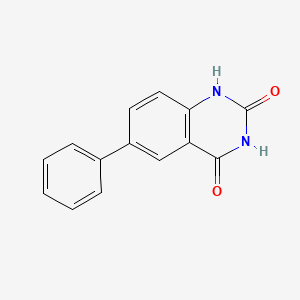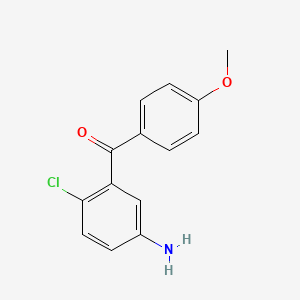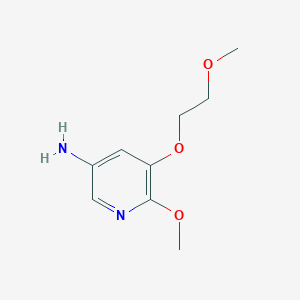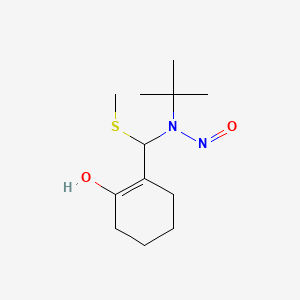
2-(((1,1-Dimethylethyl)nitrosoamino)(methylthio)methyl)-1-cyclohexen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((1,1-Dimethylethyl)nitrosoamino)(methylthio)methyl)-1-cyclohexen-1-ol is a complex organic compound characterized by its unique molecular structure
Métodos De Preparación
The synthesis of 2-(((1,1-Dimethylethyl)nitrosoamino)(methylthio)methyl)-1-cyclohexen-1-ol involves several steps. One common synthetic route includes the reaction of 1-cyclohexen-1-ol with tert-butyl nitrite and methylthiomethyl chloride under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-(((1,1-Dimethylethyl)nitrosoamino)(methylthio)methyl)-1-cyclohexen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, researchers are exploring its potential as a therapeutic agent for various diseases. Additionally, its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 2-(((1,1-Dimethylethyl)nitrosoamino)(methylthio)methyl)-1-cyclohexen-1-ol involves its interaction with specific molecular targets and pathways. The nitroso group in the compound can participate in redox reactions, affecting cellular redox balance. The methylthio group may interact with thiol-containing proteins, influencing their function. These interactions can lead to various biological effects, depending on the context and concentration of the compound.
Comparación Con Compuestos Similares
2-(((1,1-Dimethylethyl)nitrosoamino)(methylthio)methyl)-1-cyclohexen-1-ol can be compared with similar compounds such as 2-[(1,1-Dimethylethyl)nitrosoamino]acetic acid and other nitrosoamino derivatives. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the nitrosoamino and methylthio groups in this compound contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
53527-68-7 |
|---|---|
Fórmula molecular |
C12H22N2O2S |
Peso molecular |
258.38 g/mol |
Nombre IUPAC |
N-tert-butyl-N-[(2-hydroxycyclohexen-1-yl)-methylsulfanylmethyl]nitrous amide |
InChI |
InChI=1S/C12H22N2O2S/c1-12(2,3)14(13-16)11(17-4)9-7-5-6-8-10(9)15/h11,15H,5-8H2,1-4H3 |
Clave InChI |
HHXBNVNYCCYDMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(C(C1=C(CCCC1)O)SC)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


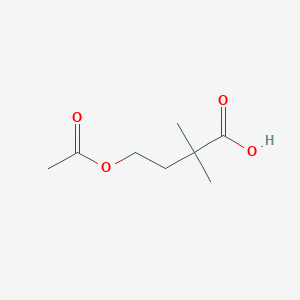
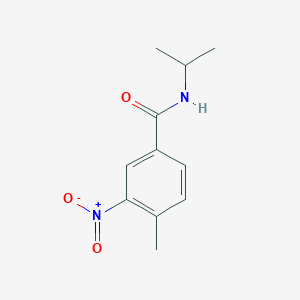
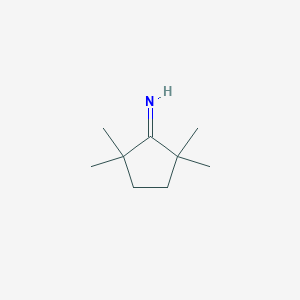
![2-[3-(Cyclopropylmethanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13981388.png)
